ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1245027-26-2
VCID: VC8222151
InChI: InChI=1S/C10H13BrN2O2/c1-3-15-10(14)9-7(11)8(6-4-5-6)12-13(9)2/h6H,3-5H2,1-2H3
SMILES: CCOC(=O)C1=C(C(=NN1C)C2CC2)Br
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13 g/mol

ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate

CAS No.: 1245027-26-2

Cat. No.: VC8222151

Molecular Formula: C10H13BrN2O2

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate - 1245027-26-2

Specification

CAS No. 1245027-26-2
Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
IUPAC Name ethyl 4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylate
Standard InChI InChI=1S/C10H13BrN2O2/c1-3-15-10(14)9-7(11)8(6-4-5-6)12-13(9)2/h6H,3-5H2,1-2H3
Standard InChI Key MDYVIHHYLZAMIJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=NN1C)C2CC2)Br
Canonical SMILES CCOC(=O)C1=C(C(=NN1C)C2CC2)Br

Introduction

Molecular Structure and Chemical Identity

Core Pyrazole Scaffold

The compound belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its structure features substitutions at four positions:

  • Position 1: A methyl group (-CH₃) provides steric stabilization and influences electronic distribution .

  • Position 3: A cyclopropyl ring introduces conformational rigidity and enhances metabolic stability in derived pharmaceutical agents .

  • Position 4: A bromine atom serves as a reactive handle for further functionalization through cross-coupling reactions .

  • Position 5: An ethyl carboxylate ester (-COOCH₂CH₃) balances lipophilicity and hydrolytic stability for optimal bioavailability .

The molecular formula is C₁₂H₁₅BrN₂O₂, with a calculated molecular weight of 299.17 g/mol. X-ray crystallographic data for analogous compounds suggest a planar pyrazole ring with dihedral angles of 12–18° between substituents, minimizing steric clashes .

Synthetic Methodologies

Two-Step Bromination-Esterification Approach

A patented continuous process (CN111072630A) outlines an efficient route to related bromopyrazole derivatives :

Step 1: Cyclocondensation
3-Cyclopropyl-5-(4-fluorophenyl)-1-methyl-1H-pyrazole undergoes base-catalyzed reaction with maleic diester in alkaline medium (NaOH/1,4-dioxane). This generates a sodium carboxylate intermediate at position 5, avoiding hydrolysis side products .

Step 2: Bromination with Phosphorus Oxybromide
The intermediate reacts with POBr₃ in acetonitrile at 80–90°C for 80 minutes, achieving >85% bromination at position 4. Key advantages include:

  • Elimination of acetic acid neutralization steps

  • Recovery of 92–95% sodium bromide byproduct

  • 40% reduction in aqueous waste versus batch processes

Reaction Conditions Optimization

ParameterOptimal ValueEffect on Yield
POBr₃ Equivalents0.6Maximizes Br incorporation
Temperature85°CBalances rate vs. decomposition
SolventAcetonitrileEnhances solubility of intermediates

Data adapted from CN111072630A and Sigma-Aldrich product protocols .

Physicochemical Properties

SolventSolubility (mg/mL)
Water<0.1
Ethanol45.2 ± 2.1
DCM112.3 ± 5.6
DMSO89.7 ± 3.8

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 1.45–1.52 (m, 4H, cyclopropane), 3.92 (s, 3H, N-CH₃), 4.31 (q, J=7.1 Hz, 2H, -OCH₂), 7.28–7.35 (m, aromatic protons if present) .

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1550 cm⁻¹ (pyrazole ring), 680 cm⁻¹ (C-Br) .

Pharmacological and Agrochemical Applications

Insecticide Intermediate

The compound serves as a key precursor in benzamide insecticide synthesis. Bromine at position 4 undergoes Suzuki coupling with boronic acids to introduce aryl groups critical for acetylcholinesterase inhibition . Recent optimizations using Pd/XPhos catalysts achieve coupling yields >90% under mild conditions (50°C, 4h) .

TGR5 Agonist Development

Structural analogs demonstrate potent activity as Takeda G-protein-coupled receptor 5 (TGR5) agonists, with EC₅₀ values <10 nM in HEK293 cell assays . The cyclopropyl group enhances metabolic stability (t₁/₂ >6h in human liver microsomes) compared to linear alkyl substituents .

Structure-Activity Relationship (SAR) Insights

Substituent ModificationEffect on TGR5 EC₅₀
Bromine → Chlorine3.2× decrease
Ethyl ester → Methyl ester1.8× increase
Cyclopropyl → Phenyl12.5× decrease

Data synthesized from Chem. Pharm. Bull. studies .

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